3,17-Dihydroxy-5-estrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,8R,9S,13S,14S,17S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14+,15+,16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHQSODTBQCZDA-MACGOEAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CC[C@@H](C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311177 | |
| Record name | 5(10)-Estren-3.beta.,17.beta.-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4993-32-2, 96744-97-7 | |
| Record name | Estr-5(10)-ene-3β,17β-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4993-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estr-5(10)-ene-3,17-beta-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004993322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,17-Dihydroxy-5-estrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096744977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5(10)-Estren-3.beta.,17.beta.-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,17-DIHYDROXY-5-ESTRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4287V1Q45G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization Within the Steroid Hormone Biosynthetic Landscape
All steroid hormones in vertebrates are derived from cholesterol through a complex, multi-step enzymatic process known as steroidogenesis. britannica.comkegg.jpwikipedia.org This pathway begins with the conversion of cholesterol (a C27 steroid) to pregnenolone (B344588) (a C21 steroid), which serves as a crucial precursor for all major classes of steroid hormones: progestogens, corticosteroids (glucocorticoids and mineralocorticoids), androgens, and estrogens. kegg.jp The synthesis is controlled by a series of highly specific enzymes, including those from the cytochrome P450 superfamily and various dehydrogenases or reductases. nih.gov
The biosynthesis of the primary sex steroids diverges into two main pathways from pregnenolone: the delta-5 (Δ5) and delta-4 (Δ4) pathways. kegg.jp Androgens (C19 steroids) and estrogens (C18 steroids) are synthesized through these routes. kegg.jp The estrene backbone of 3,17-Dihydroxy-5-estrene signifies that it is a C18 steroid, lacking the C19-methyl group found in androgens. Steroids lacking this methyl group are also referred to as 19-norsteroids. researchgate.netwikipedia.org
While endogenous estrogens like estradiol (B170435) are formed from androgens via the action of the enzyme aromatase, 19-norsteroids are also recognized as obligatory intermediates in this conversion process. researchgate.netnih.gov However, this compound itself is not a major circulating hormone. Instead, its structure suggests it is more likely a metabolite of synthetic 19-norsteroids, such as the anabolic steroid nandrolone (B1676933) (19-nortestosterone). wikipedia.orgmdpi.com The metabolism of nandrolone is extensive, involving enzymes like 5α-reductase and various hydroxysteroid dehydrogenases (HSDs), leading to a variety of reduced and hydroxylated metabolites. wikipedia.orgwikipedia.org The presence of a double bond at the C5 position and hydroxyl groups at C3 and C17 in this compound points to its potential origin from the metabolic reduction of a parent 19-norsteroid.
Historical Trajectory of Estrene Research in Endocrine Systems
The history of estrene research is intrinsically linked to the broader field of steroid chemistry and the development of synthetic hormonal agents in the 20th century. researchgate.net
Early Steroid Research: Following the isolation and structural elucidation of the primary sex hormones (estrogens, androgens, and progesterone) in the 1920s and 1930s, research shifted towards synthesizing these compounds and creating novel analogues with modified activity. researchgate.net
The Rise of 19-Norsteroids: A major breakthrough occurred with the development of methods to remove the C19-methyl group from the steroid nucleus, creating the class of 19-norsteroids. wikipedia.orgresearchgate.net Nandrolone (B1676933) (19-nortestosterone), synthesized in the early 1950s, was one of the first and most prominent examples. researchgate.net These compounds were found to possess potent anabolic (muscle-building) properties, often with reduced androgenic (masculinizing) effects compared to testosterone (B1683101). wikipedia.orgnih.gov
Metabolic Studies: The widespread use of synthetic 19-norsteroids, both medically and illicitly for performance enhancement, spurred extensive research into their metabolism. researchgate.netmdpi.com The goal was to identify unique metabolites that could be detected in urine to monitor their use. mdpi.comwikipedia.org This research has led to the identification of numerous hydroxylated and reduced metabolites, such as 19-norandrosterone, which is a key marker for nandrolone use. wikipedia.orgwikipedia.org
Compounds like 3,17-Dihydroxy-5-estrene are products of this deep dive into steroid metabolism. While not a household name like testosterone or estradiol (B170435), its potential existence as a metabolite reflects the complex enzymatic machinery the body uses to process and eliminate both endogenous and synthetic steroids. The study of such minor metabolites remains important for understanding the complete metabolic fate of steroid drugs and for developing highly sensitive analytical methods in fields like endocrinology and anti-doping science. nih.govwada-ama.org
Analytical Methodologies for the Characterization and Quantification of 3,17 Dihydroxy 5 Estrene
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for confirming the molecular structure of 3,17-Dihydroxy-5-estrene. It allows for the unambiguous determination of its chemical framework, including the connectivity of atoms and their spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. researchgate.net It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for a complete mapping of the molecular structure.
¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). nih.gov For the estrene backbone, specific protons, such as those adjacent to the hydroxyl groups at C3 and C17 and the angular methyl group at C13, exhibit characteristic chemical shifts. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and J-Resolved Spectroscopy (JRES), are crucial for assembling the complete structure. nih.gov COSY experiments reveal which protons are coupled to each other, helping to trace the connectivity through the steroid's ring system. nih.gov These techniques are powerful enough to determine the stereochemistry at various chiral centers, which is critical for distinguishing between different isomers. researchgate.netmdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~3.5 - 4.1 | Multiplet | - |
| H-17 | ~3.6 - 3.8 | Triplet | ~8.0 |
Note: The data in this table is predictive and based on typical values for similar steroidal structures. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, MS analysis provides its molecular weight and, through fragmentation patterns, clues about its structure. nih.gov High-Resolution Mass Spectrometry (HRMS) offers extremely accurate mass measurements, allowing for the determination of the precise molecular formula (C₁₈H₂₈O₂). scispace.com This capability is essential for distinguishing the compound from other molecules with the same nominal mass.
When coupled with chromatographic techniques (GC-MS or LC-MS), mass spectrometry becomes a powerful tool for metabolite profiling. nih.govnih.gov This approach enables the detection and identification of this compound and its metabolites in complex biological samples like urine or plasma. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the parent ion) and fragmenting it to produce a characteristic spectrum of daughter ions. This fragmentation pattern serves as a molecular fingerprint, enhancing the certainty of identification. mdpi.com
Table 2: GC-MS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈O₂ nih.gov |
| Molecular Weight | 276.4 g/mol nih.gov |
| Exact Mass | 276.208930132 Da nih.gov |
Source: PubChem, NIST Mass Spectrometry Data Center. nih.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |
|---|---|---|
| ~3200 - 3600 | O-H (Alcohol) | Stretching (Broad) researchgate.net |
| ~2850 - 2960 | C-H (Alkane) | Stretching vscht.cz |
| ~1450 - 1470 | C-H (Alkane) | Bending vscht.cz |
Chromatographic Separation and Detection Methods
Chromatographic methods are essential for isolating this compound from complex mixtures and for its quantification. The choice of technique depends on the compound's volatility and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most common methods for the analysis of non-volatile compounds like steroids in biological fluids. These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For this compound, reversed-phase chromatography is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient mixture of water and acetonitrile or methanol. nih.gov UPLC systems use smaller particles in the column, which allows for higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. Detection is commonly achieved using a Diode Array Detector (DAD) for UV absorbance or, for higher specificity and sensitivity, a mass spectrometer (LC-MS). nih.govnih.gov
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Steroids like this compound are not inherently volatile due to their polar hydroxyl groups. Therefore, a chemical derivatization step is required prior to GC analysis. researchgate.net The most common derivatization method is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers. This process increases the molecule's volatility and thermal stability.
The resulting TMS-ether derivative of this compound can then be readily analyzed by GC. The separation occurs in a capillary column, and detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification and quantification. nih.gov GC-MS is a standard method for screening steroidal compounds in various applications. researchgate.net
Hyphenated Techniques (LC-MS/MS, GC-MS) for Enhanced Selectivity and Sensitivity
Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the selective and sensitive analysis of complex mixtures. For steroid analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used approaches. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov The GC separates volatile and thermally stable compounds, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio (m/z). For non-volatile compounds like steroids, a derivatization step is often required to increase their volatility and thermal stability before GC analysis. The PubChem database contains GC-MS spectral data for this compound, highlighting key mass spectrometry peaks that can be used for its identification. nih.gov
| Parameter | Value |
|---|---|
| NIST Number | 240149 |
| Library | Main library |
| Total Peaks | 221 |
| Top Peak (m/z) | 258 |
| 2nd Highest Peak (m/z) | 276 |
| 3rd Highest Peak (m/z) | 199 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly suitable for analyzing a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. nih.gov LC-MS/MS offers exceptional sensitivity and specificity, making it a preferred method for quantifying low-level analytes in complex biological matrices. nih.gov The first stage of mass spectrometry (MS1) isolates the precursor ion of the target analyte, which is then fragmented. The second stage (MS2) analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and enhances detection limits. nih.gov While specific LC-MS/MS parameters for this compound are not detailed in the provided sources, typical methods for related estrogenic compounds can be referenced.
| Parameter | Typical Conditions |
|---|---|
| Chromatography Column | Reversed-phase C18 (e.g., 100-150 mm length, 2.1-4.6 mm ID, 1.9-3.5 µm particle size) |
| Mobile Phase | Gradient elution with water and acetonitrile or methanol, often with additives like formic acid. |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. |
| Detection | Multiple Reaction Monitoring (MRM) for precursor and product ions. |
Sample Preparation and Extraction Protocols for Estrene Analysis
Effective sample preparation is a crucial step to isolate the target analyte from interfering substances present in the matrix, thereby improving the accuracy and reliability of the analysis. nih.gov The complexity of biological samples necessitates robust extraction and purification protocols. researchgate.net
Extraction from Biological Matrices (e.g., cell cultures, tissue homogenates)
The analysis of this compound from biological matrices like cell cultures or tissue homogenates begins with an efficient extraction step. Due to the lipophilic nature of steroids, the primary goal is to separate them from aqueous and protein-based components.
Common extraction techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile, is added to the sample (e.g., serum or plasma). nih.gov The solvent denatures and precipitates the majority of proteins, while the smaller analyte remains in the supernatant, which can then be collected for further purification.
Liquid-Liquid Extraction (LLE): LLE partitions the analyte between the aqueous sample and an immiscible organic solvent. biotage.com A suitable organic solvent is chosen in which the estrene is highly soluble. After mixing and separation of the layers, the organic phase containing the analyte is collected.
Supported Liquid Extraction (SLE): This technique is an alternative to traditional LLE. The aqueous sample is loaded onto a solid support material, such as diatomaceous earth. The sample spreads over the large surface area, and a water-immiscible organic solvent is then passed through the support to elute the analyte, leaving behind aqueous components. biotage.com
For solid samples like tissue, a homogenization step is first required to break down the cellular structure and release the contents into a suitable buffer or solvent before proceeding with one of the extraction methods mentioned above.
Purification Techniques (e.g., Solid-Phase Extraction, Column Chromatography)
Following initial extraction, further cleanup is often necessary to remove remaining matrix components that could interfere with the analysis.
Solid-Phase Extraction (SPE): SPE is a powerful and widely used technique for sample purification and concentration. fishersci.ca It involves passing the liquid sample extract through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities are washed away. A final elution step with a different solvent is used to recover the purified analyte. fishersci.ca For steroids, reversed-phase sorbents like C18 are commonly used, which retain nonpolar compounds from a polar sample matrix. nih.gov
| Step | Purpose | Example Solvents |
|---|---|---|
| Conditioning | To wet the sorbent and activate the stationary phase for analyte retention. | Methanol followed by water or buffer. |
| Sample Loading | The sample extract is passed through the cartridge; the analyte adsorbs to the sorbent. | Sample dissolved in a weak solvent. |
| Washing | To remove interfering compounds that are weakly bound to the sorbent. | A solvent mixture that does not elute the analyte (e.g., water/methanol mix). |
| Elution | To desorb and collect the purified analyte using a strong solvent. | Methanol, acetonitrile, or other organic solvent. |
Column Chromatography: This is a traditional and versatile purification technique used for separating individual compounds from a mixture. researchgate.net The sample is loaded onto the top of a column packed with a stationary phase (e.g., silica gel for normal-phase chromatography). A solvent (the mobile phase) is then passed through the column, and compounds are separated based on their differential affinities for the stationary and mobile phases. Fractions are collected as they exit the column, allowing for the isolation of the target compound.
Quantitative Analysis Approaches
Accurate quantification is essential for determining the concentration of this compound in a sample. Isotope dilution mass spectrometry and radioimmunoassay are two highly sensitive methods for this purpose.
Isotope Dilution Mass Spectrometry (ID-MS)
Isotope Dilution Mass Spectrometry (ID-MS) is considered a gold-standard method for achieving the highest possible accuracy and precision in quantitative analysis. nih.govrsc.org The technique involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., containing deuterium or carbon-13) to the sample as an internal standard before any sample processing begins. nih.gov
This labeled standard is chemically identical to the analyte and therefore behaves identically during extraction, purification, and ionization. nih.gov Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. The mass spectrometer can distinguish between the native analyte and the heavier labeled standard. By measuring the ratio of the response of the native analyte to the labeled standard, an extremely accurate calculation of the initial concentration of the analyte in the sample can be made, effectively correcting for both matrix effects and procedural losses. nih.gov
Radioimmunoassay (RIA) for Specific Estrene Detection
Radioimmunoassay (RIA) is an exceptionally sensitive in-vitro assay technique used to measure concentrations of substances, typically at picomolar or nanomolar levels. diasource-diagnostics.com The principle of RIA is based on competitive binding. A known quantity of a radiolabeled version of the analyte (the "tracer") competes with the unlabeled analyte (from the sample) for a limited number of binding sites on a highly specific antibody. diasource-diagnostics.com
As the concentration of the unlabeled analyte in the sample increases, it displaces more of the radiolabeled tracer from the antibody binding sites. After reaching equilibrium, the antibody-bound antigen is separated from the unbound antigen. The radioactivity of the bound fraction is then measured using a gamma counter. diasource-diagnostics.com By comparing the radioactivity of the sample with a standard curve generated from known concentrations of the analyte, the concentration in the unknown sample can be determined. Due to its high sensitivity, RIA has been widely used for the quantification of hormones, like estrenes, in biological fluids. iaea.orgnih.gov
Applications of Chemometrics in Estrene Profiling
Chemometrics, the science of extracting information from chemical systems by data-driven means, plays a pivotal role in the analysis of complex datasets generated from estrene profiling. Given that the measurement of a single compound like this compound often occurs within a broader context of a steroid profile, chemometric techniques are essential for discerning patterns, identifying relationships between analytes, and classifying samples based on their comprehensive chemical signature. The high-dimensional data generated by modern analytical platforms such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) necessitates the use of multivariate statistical methods to extract meaningful biological or chemical information. dshs-koeln.demdpi.com
Two of the most powerful and commonly employed chemometric tools in steroidomics and, by extension, estrene profiling, are Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA). metwarebio.commetwarebio.com These methods excel at reducing the dimensionality of complex datasets, thereby simplifying interpretation and highlighting the most significant sources of variation. wikipedia.org
Principal Component Analysis (PCA) for Exploratory Data Analysis
For instance, consider a study analyzing the estrene profile, including this compound, in samples from different biological sources. The dataset would consist of concentrations of multiple estrenes for each sample. PCA can be applied to this data matrix to reduce its complexity. The results are often visualized in a "scores plot," where each point represents an individual sample, and a "loadings plot," which shows the contribution of each original variable (e.g., each estrene) to the principal components.
A hypothetical scores plot might show a clear separation of sample groups along PC1 and PC2, suggesting that the estrene profiles of these groups are distinct. The corresponding loadings plot would then reveal which estrenes are most responsible for this separation. If this compound has a high loading value on PC1, it indicates that this compound is a significant contributor to the variance that separates the groups along that component.
Table 1: Hypothetical Principal Component Analysis (PCA) Loadings for a Selection of Estrenes
| Compound | PC1 Loading | PC2 Loading |
| This compound | 0.85 | 0.12 |
| Estrone (B1671321) | 0.78 | -0.35 |
| Estradiol (B170435) | 0.65 | -0.41 |
| Estriol | 0.45 | 0.75 |
| 17α-estradiol | 0.58 | -0.22 |
This is an interactive data table. You can sort and filter the data to explore the contributions of each compound to the principal components.
In this hypothetical example, this compound has a very high positive loading on PC1, suggesting it is a key variable in the direction of maximum variance within the dataset.
Partial Least Squares Discriminant Analysis (PLS-DA) for Classification and Biomarker Discovery
Unlike PCA, PLS-DA is a supervised method that uses known class information (e.g., control vs. treated group) to maximize the separation between groups of observations. metwarebio.commetabolon.com This makes it particularly useful for identifying variables that are not just variable but are also discriminative between predefined classes. metwarebio.com In estrene profiling, PLS-DA can be employed to build a predictive model to classify new, unknown samples and to identify which estrenes, including this compound, are most important for this classification.
The output of a PLS-DA includes scores plots, similar to PCA, but also a measure of the Variable Importance in Projection (VIP). The VIP score reflects the importance of each variable in the PLS-DA model. A variable with a VIP score greater than 1 is generally considered important for discriminating between the classes. mdpi.com
Table 2: Hypothetical Variable Importance in Projection (VIP) Scores from a PLS-DA Model
| Compound | VIP Score |
| This compound | 1.72 |
| Estrone | 1.55 |
| Estradiol | 1.34 |
| Estriol | 0.89 |
| 17α-estradiol | 1.12 |
This is an interactive data table. You can sort the data by VIP score to identify the most influential compounds in the model.
In this illustrative table, this compound has the highest VIP score, indicating that it is the most influential variable in the model for distinguishing between the sample groups. This would suggest that this compound could be a potential biomarker for the condition under investigation. The robustness of a PLS-DA model is typically assessed through cross-validation and permutation testing to avoid overfitting. metwarebio.com
The application of chemometrics provides a powerful framework for the analysis of estrene profiling data. By moving beyond univariate analysis of individual compounds, these multivariate techniques allow for a more holistic interpretation of the data, enabling the identification of complex patterns and key analytes like this compound that may have significant biological or chemical relevance.
Biochemical Roles and Significance of 3,17 Dihydroxy 5 Estrene As a Steroid Intermediate
Function as a Precursor in 19-Norsteroid Synthesis
Research has firmly established 3,17-Dihydroxy-5-estrene, also known as 5(10)-estrene-3β,17β-diol, as a novel and crucial intermediate in the biosynthesis of 19-norsteroids. Studies utilizing porcine granulosa cells have demonstrated that this compound is formed from C19 aromatizable androgens, such as androstenedione (B190577) and 19-hydroxyandrostenedione. nih.gov Once formed, this compound is metabolized into significant 19-norsteroid products.
The primary metabolites identified are 19-norandrostenedione (B190405), which is a major product, and 19-nortestosterone, a minor product. nih.gov This conversion indicates the presence of necessary enzymes within these cells capable of transforming this compound and other 3-hydroxy-5(10)-estrenes into 19-nor-4-ene-3-ketosteroids. nih.gov The substantial production of 19-norandrostenedione from this intermediate underscores the importance of this compound in this specific biosynthetic pathway. 19-Norandrostenedione itself serves as a precursor in the synthesis of nandrolone (B1676933).
Intermediary Role in Broader Steroidogenic Pathways
While this compound is a key player in the specialized 19-norsteroid pathway, its formation represents a branch point from the central steroidogenic cascade that produces androgens and estrogens. The primary precursor for this compound is androstenedione, a central intermediate in the synthesis of both testosterone (B1683101) and estrogens. nih.govbio-rad.com
The formation of this compound from androstenedione suggests a diversion from the major pathways leading to testosterone (via 17β-hydroxysteroid dehydrogenase) or estrone (B1671321) (via aromatase). This alternative route highlights the metabolic plasticity of steroidogenesis, allowing for the production of a diverse array of steroid hormones. The presence and activity of the enzymes responsible for this conversion determine the flux of androstenedione towards the 19-norsteroid pathway. The formation of substantial amounts of this compound and its subsequent metabolite, 19-norandrostenedione, from androstenedione suggests a potentially significant physiological role for these 19-norsteroids, particularly in processes like ovarian follicular development. nih.gov
Interaction with Steroid-Modifying Enzymes and Receptor Systems
The biosynthesis and metabolism of this compound are governed by its interaction with specific steroid-modifying enzymes. The formation of this intermediate from androstenedione is significantly reduced by aromatase inhibitors such as 4-hydroxyandrostenedione and aminoglutethimide (B1683760). nih.gov This suggests that the enzymatic machinery responsible for this conversion is either the aromatase complex itself or an enzyme system with very similar properties.
Once formed, this compound serves as a substrate for other enzymes that convert it to 19-norandrostenedione and 19-nortestosterone. nih.gov This indicates the presence of dehydrogenase and isomerase activities that act on this estrene derivative.
Regarding receptor interactions, while direct binding studies on this compound are limited, studies on structurally similar compounds provide insights. For instance, androst-5-ene-3β,17β-diol (ADIOL) and 5α-androstane-3β,17β-diol (3β-DIOL) have been shown to bind to both estrogen receptors (ERs) and androgen receptors (ARs). nih.gov These compounds exhibit estrogenic properties by stimulating the proliferation of ER-positive breast cancer cells, while also being capable of inhibiting this growth via interaction with ARs. nih.gov Given the structural similarities, it is plausible that this compound could also interact with these receptor systems, potentially modulating androgenic and estrogenic signaling.
Substrate Specificity of Estrene-Converting Enzymes
The enzymes that metabolize this compound exhibit a degree of substrate specificity. The enzyme system responsible for its formation from androstenedione appears to be closely related to aromatase, as evidenced by the inhibitory effects of aromatase inhibitors. nih.gov This suggests that the enzyme's active site can accommodate and process androstenedione in a manner that leads to the formation of the 5(10)-estrene structure rather than the fully aromatized A ring of estrogens.
The subsequent conversion of this compound to 19-norandrostenedione and 19-nortestosterone demonstrates the presence of enzymes in porcine granulosa cells that can recognize and act upon the 3-hydroxy-5(10)-estrene backbone. nih.gov These enzymes are responsible for the oxidation of the 3β-hydroxyl group and the isomerization of the double bond to the 4-position, characteristic of the final 19-norsteroid products.
Comparative Biochemical Pathway Analysis with Other Steroids (e.g., Androstenedione, Estradiol)
The biochemical pathway leading to and from this compound presents interesting comparisons with the well-established pathways of androstenedione and estradiol (B170435) synthesis.
Androstenedione is a central C19 steroid that can be synthesized from dehydroepiandrosterone (B1670201) (DHEA) or 17α-hydroxyprogesterone. bio-rad.com It serves as a direct precursor to both androgens and estrogens. Its conversion to testosterone is catalyzed by 17β-hydroxysteroid dehydrogenase, while its conversion to estrone is mediated by aromatase. The formation of this compound represents a third, alternative metabolic fate for androstenedione.
Estradiol , the most potent estrogen, is primarily synthesized from testosterone through the action of aromatase. Alternatively, it can be formed from estrone via 17β-hydroxysteroid dehydrogenase. This pathway involves the aromatization of the A ring of the steroid nucleus.
In contrast, the pathway involving This compound leads to the production of 19-norsteroids, which are characterized by the absence of the C-19 methyl group but without the fully aromatic A ring of estrogens. The formation of this compound from androstenedione by an aromatase-like complex represents a key branching point. While the initial substrate is the same as for estrogen synthesis, the enzymatic reaction is incomplete in terms of aromatization, resulting in the unique 5(10)-estrene structure. The subsequent enzymatic steps to form 19-norandrostenedione involve oxidation and isomerization, which are distinct from the final steps of estradiol synthesis.
Table 1: Comparison of Biochemical Pathways
| Feature | Androstenedione Pathway | Estradiol Pathway | This compound Pathway |
|---|---|---|---|
| Starting Precursor | DHEA, 17α-Hydroxyprogesterone | Testosterone, Estrone | Androstenedione |
| Key Intermediate | Androstenedione | Estrone | This compound |
| Key Enzyme(s) | 3β-HSD, 17β-HSD | Aromatase, 17β-HSD | Aromatase-like complex |
| Final Product(s) | Testosterone, Estrone | Estradiol | 19-Norandrostenedione, 19-Nortestosterone |
| Defining Characteristic | Central precursor to androgens and estrogens | Aromatic A ring | 19-nor steroid backbone without A ring aromatization |
Future Directions in 3,17 Dihydroxy 5 Estrene Research
Unraveling Undiscovered Endogenous Estrene Biosynthetic and Metabolic Pathways
The complete biosynthetic pathway of 3,17-Dihydroxy-5-estrene remains to be fully elucidated. While the general steroidogenesis pathway, which converts cholesterol into various steroid hormones, is well-documented, the specific enzymatic steps leading to less common steroids are often unclear nih.govnih.govwikipedia.org. Steroidogenesis involves a series of reactions catalyzed by cytochrome P450 (P450) enzymes and hydroxysteroid dehydrogenases (HSDs) nih.govyoutube.com. The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588), which then serves as a precursor to progestogens, corticosteroids, androgens, and estrogens nih.govyoutube.comfullscript.com.
Research on related compounds offers clues. For instance, studies have shown that porcine granulosa cells can produce 5(10)-estrene-3β,17β-diol, a structurally similar 19-norandrogen, from androgens like androstenedione (B190577) nih.gov. This conversion is notably inhibited by aromatase inhibitors, suggesting that the enzymes involved may be similar to the aromatase complex responsible for estrogen synthesis nih.gov. This indicates that this compound could be a novel product or byproduct of a yet-to-be-discovered branch of the main steroid metabolism pathways in various tissues nih.govnih.gov.
Future research will likely focus on identifying the specific P450 enzymes or HSDs that catalyze the formation of the 5-estrene structure and the addition of hydroxyl groups at the C3 and C17 positions. Investigating steroidogenic tissues beyond the adrenals and gonads, such as the brain and skin, may reveal unique, localized pathways for estrene synthesis nih.govfullscript.com. The exploration of these undiscovered pathways is crucial for understanding the endogenous role and regulation of compounds like this compound.
Advanced Enzymatic Engineering for Estrene Production and Biotransformation Studies
The production of specific, pure steroid compounds for research and therapeutic purposes is a significant challenge for chemical synthesis ramauniversity.ac.in. Microbial biotransformation and advanced enzymatic engineering present a powerful and sustainable alternative ramauniversity.ac.inwjpls.orglongdom.org. These methods utilize microorganisms or isolated enzymes to perform highly specific and efficient modifications on a steroid scaffold wjpls.orgresearchgate.net.
A primary focus of this research is on cytochrome P450 monooxygenases, which are exceptionally versatile in their ability to hydroxylate non-activated carbon atoms on the steroid ring with high regio- and stereoselectivity nih.govnih.gov. However, naturally occurring enzymes often have limitations, such as low activity or incorrect selectivity for a desired substrate hep.com.cn. To overcome these issues, researchers employ techniques like directed evolution and rational design.
Directed Evolution: This technique mimics natural evolution in the laboratory to optimize enzyme performance. It involves creating large libraries of enzyme variants through mutagenesis and then screening them for improved activity and selectivity toward a specific steroid precursor hep.com.cnacs.orgmdpi.com.
Rational Design: Guided by computational modeling and an understanding of the enzyme's structure, specific amino acid changes are made in the enzyme's active site to enhance its performance for a particular reaction, such as the precise hydroxylation needed to produce this compound nih.govnih.govhep.com.cn.
By applying these strategies, it is possible to develop bespoke enzymes capable of synthesizing specific estrene stereoisomers. This not only facilitates a sustainable supply of the compound for research but also enables detailed biotransformation studies to map its metabolic fate.
| Engineering Strategy | Description | Application in Estrene Production | Key Advantages |
|---|---|---|---|
| Directed Evolution | Involves iterative rounds of gene mutation and screening to identify enzyme variants with enhanced properties. | Development of P450s or HSDs with high specificity for producing this compound from a precursor. | Does not require prior knowledge of enzyme structure; can lead to unexpected improvements in function. acs.org |
| Rational Design | Utilizes knowledge of the enzyme's 3D structure and active site to make targeted mutations. | Modifying the substrate-binding pocket of an existing steroid-hydroxylating enzyme to favor the 5-estrene backbone. nih.gov | Reduces screening effort; allows for precise control over enzyme properties. hep.com.cn |
| Metabolic Engineering | Modification of an entire metabolic pathway within a host organism (e.g., yeast, E. coli) to optimize production. | Engineering a microbial host to efficiently convert a simple carbon source into this compound. longdom.orgnih.govnih.gov | Enables de novo synthesis and high-titer production of complex molecules. mdpi.com |
Development of Novel Analytical Techniques for Comprehensive Estrene Metabolomics
Understanding the complete metabolic network of this compound requires analytical methods capable of detecting and quantifying a wide array of related metabolites in complex biological samples. The field of metabolomics aims to systematically identify and measure the complete set of small molecules (the metabolome) in a cell, tissue, or organism nih.govresearchgate.net.
Currently, mass spectrometry (MS) coupled with chromatography is the cornerstone of steroid analysis researchgate.net. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard for their high sensitivity and specificity in quantifying steroids, far surpassing older immunoassay methods that suffer from cross-reactivity issues researchgate.netnih.gov.
Future advancements will focus on developing high-throughput LC-MS/MS methods capable of creating comprehensive steroid profiles from a single sample in a short time endocrine-abstracts.org. This "steroid metabolomics" approach, combined with machine learning algorithms, can help identify novel biomarkers and reveal perturbations in metabolic pathways nih.gov. However, significant challenges remain in metabolomics, including the vast chemical diversity of metabolites, the wide range of concentrations, and the difficulty in identifying unknown compounds from MS signals researchgate.netazolifesciences.comnih.gov. The development of standardized protocols and more extensive metabolite libraries will be critical for the widespread application of these techniques in estrene research azolifesciences.com.
| Analytical Technique | Current Application in Steroid Analysis | Future Developments for Estrene Metabolomics |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for comprehensive urine steroid metabolite profiling, but is often labor-intensive. nih.govendocrine-abstracts.org | Continued use for validation but likely to be superseded by LC-MS/MS for high-throughput screening. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Considered the gold standard for targeted quantification of steroids in serum and urine due to high sensitivity and specificity. researchgate.netresearchgate.net | Development of high-throughput methods to profile the entire estrene metabolome, improving diagnostic and research capabilities. endocrine-abstracts.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for structural elucidation of novel metabolites and analysis of samples without chemical separation. | Integration with MS data to provide complementary information for the unambiguous identification of novel estrene metabolites and their stereoisomers. azolifesciences.com |
Elucidation of Specific Stereoisomer Functions in Biological Networks
Steroids are three-dimensional molecules, and subtle variations in their spatial structure (stereoisomerism) can lead to profound differences in biological activity britannica.com. The specific orientation of substituent groups and the configuration of the fused ring system determine how a steroid interacts with its target receptors and enzymes britannica.com. Biological systems, particularly receptors, are inherently chiral and often exhibit a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of the same compound nih.govnih.gov.
For this compound, the spatial arrangement of the hydroxyl groups at the C3 and C17 positions, as well as the geometry of the junction between the A and B rings, will be critical to its function. Different isomers may act as agonists (activators), antagonists (blockers), or have no affinity at all for a given receptor, such as the estrogen receptor nih.gov. Modeling studies have shown that the stereochemical fit of a steroid into a receptor's binding pocket is a key determinant of its biological activity nih.gov.
A crucial future direction is the synthesis of each distinct stereoisomer of this compound, likely using the advanced enzymatic engineering techniques described previously. Once isolated, these pure isomers can be tested in cellular and molecular assays to:
Determine their binding affinities for various nuclear and membrane receptors.
Characterize their downstream effects on gene transcription and cell signaling pathways.
Understand how they are metabolized by enzymes, which can also be a stereospecific process.
This systematic approach will be essential to move beyond a general understanding of the estrene class and to define the precise biological role of each specific this compound isomer within complex biological networks.
Q & A
Q. What are the established synthesis routes for 3,17-Dihydroxy-5-estrene, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves hydroxylation at positions 3 and 17 of the estrene backbone. A common approach is selective protection/deprotection of hydroxyl groups using silylating agents (e.g., TBDMS-Cl) to prevent unwanted side reactions . Optimization includes adjusting reaction time, temperature, and catalyst concentration. For example, refluxing in anhydrous ethanol with triethylamine (TEA) can enhance stereochemical control . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and confirmed by NMR (¹H and ¹³C) .
- Key Data :
| CAS Number | Molecular Formula | Molecular Weight | Key Intermediates |
|---|---|---|---|
| 96744-97-7 | C₁₈H₂₈O₂ | 276.42 g/mol | Estra-5(10)-ene derivatives |
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of hydroxyl groups. Short-term use (≤1 week) allows storage at 4°C in desiccated conditions. Solubility in polar aprotic solvents (e.g., DMSO) should be validated before assays to avoid precipitation . Stability is monitored via LC-MS every 3 months to detect degradation products like 3-keto or 17-keto derivatives .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported stereochemical configurations of this compound derivatives?
- Methodological Answer : Conflicting stereochemical data often arise from differences in synthesis routes or purification methods. Use NOESY NMR to confirm spatial proximity of protons at C3/C17 and compare with X-ray crystallography data for absolute configuration . For example, the 5-estrene backbone’s chair conformation can be validated via density functional theory (DFT) calculations paired with experimental NMR shifts . Cross-validate findings with synthetic standards from reputable suppliers (e.g., Sigma-Aldrich) .
Q. How can researchers design experiments to assess the metabolic stability of this compound in vitro?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) at 37°C in PBS (pH 7.4) containing NADPH. Sample at 0, 15, 30, and 60 minutes, then quench with acetonitrile. Analyze metabolite formation via UPLC-QTOF-MS, focusing on hydroxylation, glucuronidation, or sulfation products. Compare half-life (t₁/₂) with structurally related steroids (e.g., dihydrotestosterone) to infer metabolic resistance .
- Critical Parameters :
| Parameter | Optimal Condition |
|---|---|
| Microsome Concentration | 0.5 mg/mL |
| NADPH Concentration | 1 mM |
| Incubation Time | 60 minutes |
Q. What computational methods predict the binding affinity of this compound to steroid receptors (e.g., estrogen receptor β)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of ERβ (PDB: 3OLL). Parameterize the ligand with Gaussian09 at the B3LYP/6-31G* level to optimize geometry and partial charges. Validate binding poses via molecular dynamics (GROMACS, 100 ns simulation) to assess hydrogen bonding with residues like Glu305/Arg346. Compare results with experimental SPR (surface plasmon resonance) data for correlation .
Data Contradiction Analysis
- Example : Discrepancies in reported hydroxyl group reactivity may stem from solvent polarity or trace metal contamination. Researchers should replicate experiments under strictly anhydrous conditions and include chelating agents (e.g., EDTA) to mitigate metal-catalyzed oxidation . Cross-reference NMR (δ 3.5–4.0 ppm for hydroxyl protons) and IR (3400–3600 cm⁻¹ O-H stretches) to confirm functional group integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
